molecular formula C12H16O3 B14455211 2-Methoxy-6-methyl-3-(propan-2-yl)benzoic acid CAS No. 72135-27-4

2-Methoxy-6-methyl-3-(propan-2-yl)benzoic acid

Cat. No.: B14455211
CAS No.: 72135-27-4
M. Wt: 208.25 g/mol
InChI Key: OXBJOSLDTHIGOB-UHFFFAOYSA-N
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Description

2-Methoxy-6-methyl-3-(propan-2-yl)benzoic acid is an organic compound belonging to the class of benzoic acids It is characterized by the presence of a methoxy group, a methyl group, and an isopropyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-methyl-3-(propan-2-yl)benzoic acid can be achieved through several synthetic routes. One common method involves the alkylation of 2-methoxy-6-methylbenzoic acid with isopropyl bromide in the presence of a strong base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale alkylation reactions using continuous flow reactors. This approach allows for better control over reaction conditions, higher yields, and improved safety. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-methyl-3-(propan-2-yl)benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under controlled conditions.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohols or other reduced forms.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

2-Methoxy-6-methyl-3-(propan-2-yl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methoxy-6-methyl-3-(propan-2-yl)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxybenzoic acid: Lacks the methyl and isopropyl groups, resulting in different chemical properties.

    6-Methylbenzoic acid: Lacks the methoxy and isopropyl groups, leading to variations in reactivity.

    3-Isopropylbenzoic acid: Lacks the methoxy and methyl groups, affecting its overall behavior.

Uniqueness

2-Methoxy-6-methyl-3-(propan-2-yl)benzoic acid is unique due to the combination of its substituents, which confer specific chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

CAS No.

72135-27-4

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

2-methoxy-6-methyl-3-propan-2-ylbenzoic acid

InChI

InChI=1S/C12H16O3/c1-7(2)9-6-5-8(3)10(12(13)14)11(9)15-4/h5-7H,1-4H3,(H,13,14)

InChI Key

OXBJOSLDTHIGOB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C(C)C)OC)C(=O)O

Origin of Product

United States

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